![molecular formula C41H52N8O9 B1196841 (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 151928-32-4](/img/new.no-structure.jpg)
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WIN-66306 es un antagonista heptapéptido cíclico de los receptores neuroquinina-1 y neuroquinina-2. Fue originalmente aislado del hongo Aspergillus flavipes . Este compuesto ha demostrado un potencial significativo en la inhibición de las contracciones inducidas por la sustancia P en el íleon aislado de cobayo .
Métodos De Preparación
WIN-66306 se produce mediante la fermentación de especies de Aspergillus, específicamente etiquetadas como SC230 . Las condiciones que maximizan la producción de WIN-66306 se desarrollaron, lo que llevó a la producción de compuestos relacionados como WIN-68577 y rosellichalasin . Las rutas sintéticas y las condiciones de reacción para WIN-66306 implican la aislamiento del péptido cíclico del caldo de fermentación, seguido de procesos de purificación .
Análisis De Reacciones Químicas
WIN-66306 sufre diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar la estructura del péptido, alterando potencialmente su actividad biológica.
Reducción: Esta reacción puede utilizarse para modificar grupos funcionales específicos dentro del péptido.
Sustitución: Esta reacción puede introducir nuevos grupos funcionales en el péptido, mejorando potencialmente su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
WIN-66306 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar las relaciones estructura-actividad de los antagonistas de la neuroquinina.
Biología: Se utiliza para investigar el papel de los receptores de la neuroquinina en diversos procesos biológicos.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la actividad de los receptores de la neuroquinina, como el dolor y la inflamación.
Industria: Se puede utilizar en el desarrollo de nuevos fármacos dirigidos a los receptores de la neuroquinina.
Mecanismo De Acción
WIN-66306 ejerce sus efectos uniéndose a los receptores neuroquinina-1 y neuroquinina-2, inhibiendo la acción de la sustancia P . Esta inhibición evita la contracción de los músculos lisos inducida por la sustancia P, reduciendo así el dolor y la inflamación . Los objetivos moleculares de WIN-66306 son los receptores de la neuroquinina, y las vías implicadas incluyen la inhibición de la señalización de la sustancia P .
Comparación Con Compuestos Similares
WIN-66306 es único en comparación con otros antagonistas de la neuroquinina debido a su estructura de péptido cíclico y la presencia de un nuevo aminoácido . Compuestos similares incluyen:
Rosellichalasin: Un compuesto relacionado también producido por la misma especie de Aspergillus.
Antagonistas de la sustancia P: Otros compuestos que inhiben la acción de la sustancia P, pero pueden tener diferentes estructuras y mecanismos de acción.
WIN-66306 destaca por su mayor actividad en los receptores humanos de la neuroquinina en comparación con otros compuestos relacionados .
Propiedades
Número CAS |
151928-32-4 |
|---|---|
Fórmula molecular |
C41H52N8O9 |
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C41H52N8O9/c1-23(2)11-12-25-16-26(13-14-33(25)51)38(55)31(22-50)47-35(53)20-45-40(57)37(24(3)4)48-36(54)21-44-39(56)32-10-7-15-49(32)41(58)30(46-34(52)18-42)17-27-19-43-29-9-6-5-8-28(27)29/h5-9,11,13-16,19,22,24,30-32,37-38,43,51,55H,10,12,17-18,20-21,42H2,1-4H3,(H,44,56)(H,45,57)(H,46,52)(H,47,53)(H,48,54)/t30-,31+,32-,37-,38+/m0/s1 |
Clave InChI |
MZGWPVIVGCXMPX-QFXPHGGCSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@H](C=O)[C@@H](C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)[C@@H]2CC=CN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Sinónimos |
WIN 66306 WIN-66306 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



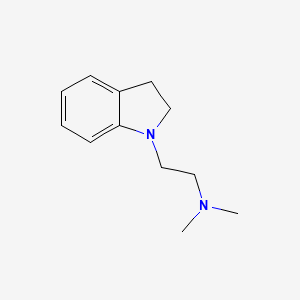
![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
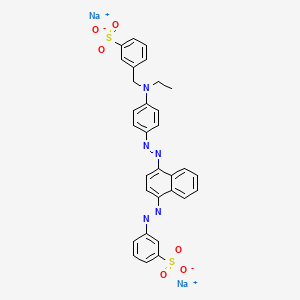
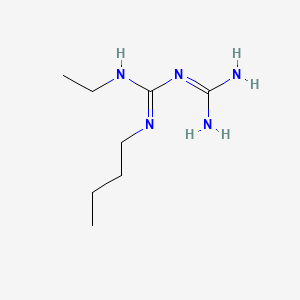
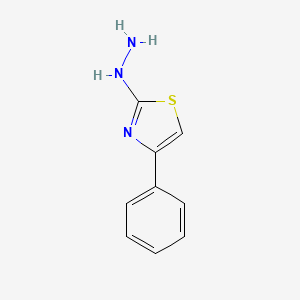
![1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE](/img/structure/B1196767.png)


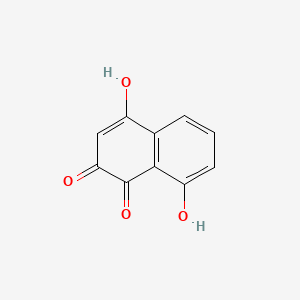

![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
